molecular formula C13H16N4O3S B2751156 2-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole CAS No. 2194847-67-9

2-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole

Cat. No. B2751156
M. Wt: 308.36
InChI Key: SMOJGTIJFIYRJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is a chemical compound that has gained significant interest in the scientific community due to its potential applications in drug discovery and development.

Scientific Research Applications

Synthetic Pathways and Chemical Transformations

  • Huisgen Cycloaddition Reaction : A study demonstrated the synthesis of disubstituted 1,2,3-triazoles, showcasing the utility of the Huisgen cycloaddition reaction in creating inhibitors against caspase-3, highlighting the chemical versatility of triazole derivatives (Jiang & Hansen, 2011).
  • One-Pot Synthesis for Biological Activity : A one-pot procedure was developed for synthesizing novel 1,2,3-triazole derivatives with antibacterial and free radical scavenging activity, indicating the method's efficiency in generating biologically active compounds (Sreerama et al., 2020).
  • Rhodium-Catalyzed Denitrogenative Hydration : The reaction of N-sulfonyl-1,2,3-triazoles with water under a rhodium catalyst to produce α-amino ketones showcases a unique approach to synthesizing valuable organic compounds (Miura et al., 2012).

Biological and Pharmacological Applications

  • Antifungal and Antimicrobial Activities : Various studies have synthesized triazole derivatives that exhibit moderate to potent in vitro antifungal activity, indicating their potential as antifungal agents (Massa et al., 1992).
  • Antiproliferative Activity : Synthesis of new triazole derivatives has been linked to antiproliferative activity, suggesting their potential use in developing anticancer therapies (Narayana et al., 2010).

Advanced Chemical Properties and Mechanisms

  • Azomethine Ylide Formation : The use of 1-sulfonyl-1,2,3-triazole as a precursor to azomethine ylide in the presence of rhodium(II) highlights innovative approaches to cycloaddition reactions and the synthesis of new organic compounds (Yoo, 2015).

properties

IUPAC Name

2-[1-(2-methoxy-5-methylphenyl)sulfonylazetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3S/c1-10-3-4-12(20-2)13(7-10)21(18,19)16-8-11(9-16)17-14-5-6-15-17/h3-7,11H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOJGTIJFIYRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(2-methoxy-5-methylbenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole

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